N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-CYCLOPENTYLAMINE
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Overview
Description
N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-CYCLOPENTYLAMINE is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzylamine backbone, with a cyclopentylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-CYCLOPENTYLAMINE typically involves the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)-4-methoxybenzaldehyde.
Reductive amination: The intermediate is then subjected to reductive amination with cyclopentylamine in the presence of a reducing agent such as sodium triacetoxyborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-CYCLOPENTYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-CYCLOPENTYLAMINE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-CYCLOPENTYLAMINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.
Signal transduction: The compound may affect signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-CYCLOPENTYLAMINE can be compared with other similar compounds, such as:
N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-METHYLAMINE: This compound has a methyl group instead of a cyclopentyl group, which may result in different chemical and biological properties.
N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-ETHYLAMINE: The presence of an ethyl group instead of a cyclopentyl group can also lead to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-22-19-12-11-17(14-21-18-9-5-6-10-18)13-20(19)23-15-16-7-3-2-4-8-16/h2-4,7-8,11-13,18,21H,5-6,9-10,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZRAXNSPXDSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCC2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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